4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Description
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Properties
IUPAC Name |
4-(2,3-dimethylphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-12(11(10)2)13(15)6-8-14-9-7-13;/h3-5,14-15H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWVFOWUQJDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCNCC2)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354960-07-8 | |
| Record name | 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl
The following technical guide details the chemical properties, synthesis, and handling of 4-(2,3-Dimethylphenyl)piperidin-4-ol Hydrochloride .
This monograph is structured for research scientists and drug development professionals, emphasizing the compound's role as a pharmacophore in opioid receptor ligand design and its critical safety profile regarding neurotoxic metabolites.
Chemical Identity & Structural Context
This compound belongs to the 4-aryl-4-piperidinol class, a privileged scaffold in medicinal chemistry serving as the core structure for numerous opioid analgesics (e.g., Ketobemidone) and neuroactive ligands. The specific 2,3-dimethyl substitution pattern on the phenyl ring introduces significant steric bulk at the ortho position, influencing receptor binding affinity (particularly at
| Property | Detail |
| Systematic Name | 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Free Base) |
| Common Class | Substituted Phenylpiperidine / Opioid Pharmacophore |
| Structural Feature | Tertiary alcohol at C4; Sterically hindered ortho-methyl group |
| Key Application | Intermediate for opioid receptor ligands; SAR probe for steric tolerance |
Synthetic Pathway & Mechanistic Insight
The synthesis of 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl typically follows a Grignard addition to a protected piperidone, followed by acid-mediated deprotection.
2.1. Synthesis Protocol (Grignard Route)
Prerequisite: All glassware must be flame-dried and flushed with Argon/Nitrogen.
-
Reagent Preparation (Grignard Formation):
-
React 2,3-Dimethylphenyl bromide with Magnesium turnings in anhydrous THF. Iodine (I
) or 1,2-dibromoethane may be required to initiate the reaction due to the steric hindrance of the ortho-methyl group on the aryl halide.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent to 0°C.
-
Add N-Boc-4-piperidone (dissolved in THF) dropwise. The bulky 2,3-dimethyl group necessitates a slow addition to prevent side reactions (e.g., enolization of the ketone).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH
Cl. Extract with Ethyl Acetate.[1] -
Purify the N-Boc-intermediate via silica gel chromatography (Hexane/EtOAc).
-
-
Deprotection & Salt Formation:
-
Dissolve the intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane at 0°C. Stir at RT for 2 hours.
-
Precipitate the final HCl salt with diethyl ether, filter, and dry under vacuum.
-
2.2. Synthetic Workflow Visualization
The following diagram illustrates the reaction flow and critical control points.
Caption: Synthesis of 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl via Grignard addition and Boc-deprotection.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic (common for piperidine HCl salts). |
| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, DCM). |
| Melting Point | 155–165 °C (Predicted) | Note:[2] Isomers (e.g., 4-chlorophenyl) melt ~140°C. Impurities lower MP significantly. |
| pKa (Base) | ~9.5 (Piperidine Nitrogen) | Protonated at physiological pH. |
| LogP | ~2.3 (Free Base) | Moderate lipophilicity allows CNS penetration. |
Critical Safety & Toxicology: The MPTP Connection
WARNING: Researchers must exercise extreme caution regarding the stability of this compound under acidic/thermal conditions.
4.1. Dehydration Risk
Under strong acidic conditions combined with heat (e.g., refluxing in HCl/H
-
Reaction: 4-(2,3-Dimethylphenyl)piperidin-4-ol
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine. -
Toxicity Context: The 1-methyl analog of this dehydration product (2'-methyl-MPTP) is a known neurotoxin , more potent than MPTP itself in destroying dopaminergic neurons [1, 2].
-
Mitigation: Avoid heating the HCl salt above 60°C in solution. Ensure complete removal of acid if converting to free base.
4.2. Toxicology Pathway Diagram
This diagram outlines the metabolic/chemical risk pathway associated with improper handling.
Caption: Potential toxicity pathway via dehydration to MPTP-like analogs.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, the following analytical signals are diagnostic.
-
1H NMR (DMSO-d
, 400 MHz):-
9.0–9.5 (br s, 2H, NH
). - 7.0–7.3 (m, 3H, Aromatic protons). Note: The 2,3-substitution pattern creates a distinct multiplet pattern compared to 4-substituted analogs.
- 5.2 (s, 1H, OH).
-
2.2–2.3 (s, 6H, 2x CH
on Phenyl). Diagnostic Signal. - 3.0–3.3 (m, 4H, Piperidine ring protons).
-
9.0–9.5 (br s, 2H, NH
-
Mass Spectrometry (ESI):
-
[M+H]
= 206.15 (Free Base).
-
-
HPLC Purity:
-
Column: C18.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Detection: UV @ 210 nm and 254 nm.
-
References
-
Youngster, S. K., et al. (1986). "1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP) is a more potent dopaminergic neurotoxin than MPTP in mice."[3] European Journal of Pharmacology.
-
Heikkila, R. E., et al. (1987). "Characteristics of 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the mouse." Journal of Pharmacology and Experimental Therapeutics.
-
Kudzma, L. V., & Turnbull, S. P. (1991). "Expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)-1H-imidazole], the α2-adrenergic agonist medetomidine." Synthesis. (Describes Grignard conditions for 2,3-dimethylphenyl systems).
-
PubChem Compound Summary . "4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride."
Sources
4-(2,3-Dimethylphenyl)piperidin-4-ol vs 4-(4-chlorophenyl)piperidin-4-ol
Initiating Compound Searches
I've started with comprehensive Google searches, gathering initial information on 4-(2,3-Dimethylphenyl)piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol. I am focused on chemical properties, synthesis methods, and potential pharmacological activities. I will then move on to comparative searches.
Planning Comparative Analysis
I'm now structuring my approach. The guide will begin by introducing the compounds and the comparative rationale. I plan to detail a physicochemical properties comparison in tables, analyze pharmacological implications, and support findings with diagrams. Then, I will outline experimental protocols, followed by a summary and comprehensive references, including Graphviz diagrams.
Expanding Search Parameters
I am now broadening my search. I will look for comparative studies on related structures to pinpoint the impact of the distinct aryl groups. I'll also seek established experimental protocols for the synthesis and analysis of 4-arylpiperidin-4-ol compounds. This will help inform a future experimental section.
Establishing a Foundation
I've established a solid base with the initial search. Information regarding the compound's chemical properties, synthesis (particularly the Grignard reaction), and some initial pharmacological context is now available. This allows for a good start to build upon.
Analyzing the Derivatives
I have a good grasp of the foundation, and can start to analyze the chemical properties. I've focused my efforts on comparing the two molecules, noting the key structural differences. I have found data on the SAR of 4-aryl-4-hydroxypiperidines, along with analytical techniques, but not a direct comparative study of the two compounds. To make the technical guide as requested, I need to synthesize existing information and draw logical comparisons based on structural differences.
Synthesizing the Information
I have a robust foundation in place now. I've gathered data on chemical properties, synthesis (Grignard), and pharmacological context for the chlorophenyl derivative. Information for the dimethylphenyl variant is more general, as it is a piperidine derivative. I have information on SAR for 4-aryl-4-hydroxypiperidines, which will be crucial for comparison. Lacking a direct comparison study, I will synthesize the information to make logical comparisons based on structural differences, structuring the guide with common ground before diverging.
Precision Pharmacophore Modeling of Substituted Phenylpiperidin-4-ols
Targeting the GluN2B-NMDA Interface & Sigma-1 Receptors
Executive Summary
The substituted 4-phenylpiperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophoric element of Ifenprodil-like antagonists targeting the GluN2B subunit of the NMDA receptor. Unlike simple phenylpiperidines (e.g., opioids like pethidine), the C4-hydroxyl group introduces a critical hydrogen-bond donor/acceptor vector that dictates subtype selectivity and metabolic stability.
This technical guide details the construction of high-fidelity pharmacophore models for this scaffold. It moves beyond basic ligand alignment to address the specific challenges of this chemical class: the chair-boat energetics of the piperidine ring, the stereochemical orientation of the C4-substituents, and the allosteric interface between GluN1 and GluN2B subunits.
Structural Basis & Conformational Analysis[1][2][3]
The Piperidine Chair and Substituent Vectors
The biological activity of phenylpiperidin-4-ols is governed by the spatial orientation of the basic nitrogen relative to the C4-phenyl ring. The piperidine ring predominantly adopts a chair conformation .
-
Equatorial vs. Axial Preference: In 1,4-disubstituted piperidines, the bulky C4-phenyl group thermodynamically prefers the equatorial position to minimize 1,3-diaxial interactions. However, the introduction of the C4-hydroxyl group creates a competing interaction.
-
The "Active" Conformation: For NMDA NR2B antagonism, structural data suggests the phenyl group occupies the equatorial plane , directing the hydroxyl group axially or pseudo-axially depending on ring distortion. This vector is critical for H-bonding with the GluN2B allosteric pocket.
Energy Penalties in Modeling
When generating conformers for pharmacophore mapping, you must set energy windows carefully to avoid biologically irrelevant "boat" forms unless induced-fit data suggests otherwise.
| Conformation | Relative Energy ( | Relevance to Pharmacophore |
| Chair (Ph-Equatorial) | 0.0 kcal/mol | Primary Bioactive State. Maximizes hydrophobic overlap. |
| Chair (Ph-Axial) | +2.8 - 3.5 kcal/mol | Rare. Usually excluded unless constrained by rigid bicyclic analogs. |
| Twist-Boat | +5.5 - 6.0 kcal/mol | High energy. Only relevant for transition states or highly constrained pockets. |
Target Architecture: The GluN1/GluN2B Interface
To build a valid structure-based pharmacophore, one must understand the binding site. Phenylpiperidin-4-ols bind to the Amino Terminal Domain (ATD) at the dimer interface of GluN1 and GluN2B.
-
The "Clamshell" Mechanism: Ligand binding stabilizes a closed conformation of the ATD, allosterically inhibiting channel opening.[1]
-
Key Residue Interactions (Human GluN2B numbering):
-
Glu236 (or Asp residues): Provides the anionic anchor for the protonated piperidine nitrogen (Salt Bridge).
-
Phe176 / Tyr residues: Form a "hydrophobic cage" engaging the C4-phenyl ring via
- stacking. -
Gln110 / Ser residues: Critical H-bond partners for the C4-hydroxyl group . Note: This interaction often determines selectivity over GluN2A.
-
Pharmacophore Generation Protocol
Phase 1: Dataset Curation & Conformer Generation
Objective: Create a representative conformational ensemble that covers the accessible chemical space without including high-energy artifacts.
-
Select Actives: Curate a set of high-affinity ligands (
nM) including Ifenprodil, Ro 25-6981, and Traxoprodil. -
Stereochemistry Check: Ensure the C4-chiral center is explicitly defined. For Ifenprodil analogs, the
or configuration often dictates potency. -
Conformational Expansion (Protocol):
-
Method: Monte Carlo Multiple Minimum (MCMM) or Systematic Search.
-
Force Field: OPLS4 or MMFF94s (specifically parameterized for charged amines).
-
Solvent: Implicit water (GB/SA) to simulate the aqueous biological environment.
-
Constraint: Apply a torsion constraint to the piperidine ring to penalize boat forms
kcal/mol.
-
Phase 2: Pharmacophore Hypothesis Construction
Objective: Define the 3D arrangement of features (The "4-Point Model").
-
Feature 1 (PI): Positive Ionizable (Basic Nitrogen).
-
Feature 2 (HYD): Hydrophobic Centroid (C4-Phenyl ring).
-
Feature 3 (HBD/HBA): Hydrogen Bond Donor/Acceptor (C4-OH).
-
Insight: Define this as a vector pointing away from the phenyl ring.
-
-
Feature 4 (HYD-Ar): A second aromatic feature corresponding to the "tail" of the molecule (e.g., the benzyl group in Ifenprodil).
Phase 3: Validation (Self-Validating System)
Do not rely solely on fit scores. Use a Decoy Set .
-
Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator to create 50 decoys for every 1 active ligand. These should match physicochemical properties (MW, LogP) but differ in topology.
-
Screening: Screen the combined database (Actives + Decoys) against your pharmacophore.
-
Metric: Calculate the Enrichment Factor (EF) and ROC AUC .
-
Pass Criteria: ROC AUC
.[2] If lower, the pharmacophore is too generic (likely missing the specific C4-OH vector constraint).
-
Visualization of Workflows & Pathways
Diagram 1: The Pharmacophore Modeling Pipeline
This diagram outlines the logical flow from structural analysis to model validation.
Caption: Integrated workflow for generating and validating pharmacophores for flexible piperidine scaffolds.
Diagram 2: The "Ifenprodil-Like" Pharmacophore Map
A schematic representation of the spatial requirements for NR2B selectivity.[3]
Caption: Spatial arrangement of the 4-point pharmacophore interacting with key GluN2B residues.
Case Study: Optimization of Selectivity
In a practical drug discovery campaign, a researcher might encounter a phenylpiperidin-4-ol hit that binds to both NR2B and Sigma-1 receptors (a common "off-target" liability due to the shared pharmacophore of a basic amine + hydrophobic flank).
Differentiation Strategy:
-
Sigma-1 Requirement: Highly tolerant of bulk on the nitrogen substituent; often requires a specific distance to a second hydrophobic region (approx 6-8 Å).
-
NR2B Requirement: The "linker" length between the nitrogen and the second aromatic ring (the "tail") is highly sensitive.
-
Refinement Protocol:
-
Superimpose the hit on the 5HK1 (Sigma-1) and GluN1/GluN2B structures.
-
Measure the tolerance volume around the C4-OH.
-
Modification: Introducing a bulky substituent (e.g., a methyl or fluoro group) adjacent to the C4-OH can clash with Sigma-1 residues while being accommodated by the larger NR2B interface pocket.
-
References
-
Karakas, E., et al. (2011).[4] Crystal structure of a heteromeric NMDA glutamate receptor ion channel.[1][4][5] Science. Link
-
Mony, L., et al. (2010). Identification of a novel NR2B-selective NMDA receptor antagonist using a virtual screening approach.[3][6][7] Neuropharmacology. Link
-
Glennon, R. A. (2005).[8] Pharmacophore identification for sigma-1 (sigma1) receptor binding. Mini Reviews in Medicinal Chemistry. Link
-
Stroebel, D., et al. (2016). The 4-phenylpiperidine scaffold in NMDA receptor antagonists: Structural insights. Current Opinion in Pharmacology. Link
-
Ng, H.J., et al. (2023). Structural basis of NR2B-selective antagonist recognition. ResearchGate/Journal of Biological Chemistry. Link
Sources
- 1. Subunit Arrangement and Phenylethanolamine Binding in GluN1/GluN2B NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 3. mony.fr [mony.fr]
- 4. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. vlifesciences.com [vlifesciences.com]
- 7. Structural investigations by in silico modeling for designing NR2B subunit selective NMDA receptor antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of 4-(2,3-Dimethylphenyl)piperidin-4-ol in Fragment-Based Drug Discovery: A Guide for Advanced Drug Development
Introduction: Unlocking New Chemical Space with 3D Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1][2] By screening low molecular weight fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 H-bond donors/acceptors), FBDD allows for a more thorough exploration of a target's chemical space compared to traditional high-throughput screening (HTS).[2][3] While early fragment libraries were often dominated by flat, aromatic compounds, the field is increasingly recognizing the power of three-dimensional (3D) fragments to engage with complex binding sites and unlock novel intellectual property.[2][3][4]
This guide focuses on the strategic application of 4-(2,3-Dimethylphenyl)piperidin-4-ol , a compelling 3D fragment that combines a rigid piperidine scaffold with a substituted aromatic ring. The inherent conformational rigidity of the piperidine ring, coupled with the defined exit vectors from the hydroxyl and amino groups, makes it an exceptional starting point for fragment elaboration.[5][6] The dimethylphenyl moiety provides a handle for exploring hydrophobic interactions and can be further functionalized to fine-tune binding affinity and selectivity. This document provides a comprehensive overview of the synthesis, characterization, and application of this fragment in a typical FBDD campaign, complete with detailed protocols and the scientific rationale underpinning each step.
Physicochemical Properties of 4-(2,3-Dimethylphenyl)piperidin-4-ol
The suitability of a fragment for FBDD is critically dependent on its physicochemical properties. Below is a table summarizing the predicted and, where available, experimentally-derived properties of 4-(2,3-Dimethylphenyl)piperidin-4-ol and related compounds. These properties are essential for ensuring solubility, appropriate lipophilicity, and good ligand efficiency.
| Property | 4-(2,3-Dimethylphenyl)piperidin-4-ol (Predicted) | 4-(2-methylphenyl)piperidin-4-ol (Experimental/Predicted)[7] | "Rule of Three" Guideline[2][3] |
| Molecular Weight ( g/mol ) | 219.32 | 205.29 | < 300 |
| cLogP | 2.1 | 1.40 | < 3 |
| Hydrogen Bond Donors | 2 | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 2 | ≤ 3 |
| Rotatable Bonds | 1 | 1 | ≤ 3 |
| Polar Surface Area (Ų) | 32.26 | 32.26 | - |
| pKa (Basic) | ~9.5 | 9.76 | - |
Table 1: Physicochemical properties of 4-(2,3-Dimethylphenyl)piperidin-4-ol and a related compound, in comparison to the "Rule of Three" guidelines for fragment-based drug discovery.
Synthesis and Characterization of 4-(2,3-Dimethylphenyl)piperidin-4-ol
A robust and scalable synthesis is paramount for the utility of any fragment. The following protocol describes a common and adaptable method for the synthesis of 4-aryl-4-hydroxypiperidines, which can be readily applied to the synthesis of 4-(2,3-Dimethylphenyl)piperidin-4-ol. The general strategy involves the Grignard addition of an arylmagnesium bromide to a protected 4-piperidone, followed by deprotection.
Protocol: Synthesis of 4-(2,3-Dimethylphenyl)piperidin-4-ol
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF via an addition funnel.
-
Maintain the reaction temperature below 30°C using a water bath. Stir until the magnesium is consumed.
-
-
Grignard Addition:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of 1-Boc-4-piperidone (0.9 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification of the Boc-protected intermediate:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of ethyl acetate.
-
Add an excess of 4 M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the formation of a precipitate.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride as a white solid.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
X-ray Crystallography: To determine the solid-state conformation and provide a high-resolution structure for computational studies.[8]
Application in Fragment-Based Drug Discovery: A Workflow
The true value of a fragment is realized in its ability to identify and validate hits against a biological target. The following section outlines a typical FBDD workflow utilizing 4-(2,3-Dimethylphenyl)piperidin-4-ol.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it well-suited for primary fragment screening.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library stock solutions in DMSO
-
4-(2,3-Dimethylphenyl)piperidin-4-ol stock solution in DMSO
Procedure:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment library, including 4-(2,3-Dimethylphenyl)piperidin-4-ol, in running buffer with a constant, low percentage of DMSO (e.g., 1-2%).
-
Inject the fragment solutions over the immobilized target surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Identify fragments that produce a concentration-dependent binding response.
-
Determine the dissociation constant (KD) for promising hits by fitting the data to a suitable binding model.
-
Protocol: Hit Validation and Elucidation of Binding Mode using NMR Spectroscopy
NMR spectroscopy is a highly sensitive method for detecting weak fragment binding and can provide valuable structural information about the binding event. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly useful for fragment screening.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution in a suitable deuterated buffer (e.g., phosphate buffer in D₂O)
-
Fragment stock solutions in a deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR samples: one containing the target protein and the fragment of interest (e.g., 4-(2,3-Dimethylphenyl)piperidin-4-ol), and a reference sample containing only the fragment.
-
Typical concentrations are in the range of 10-50 µM for the protein and 1-5 mM for the fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the reference sample.
-
Acquire STD-NMR spectra of the sample containing the protein and fragment. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein signals is irradiated.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, indicating binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately interacting with the protein.
-
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once a fragment hit like 4-(2,3-Dimethylphenyl)piperidin-4-ol is validated, the next phase is to evolve it into a more potent lead compound. This is typically achieved through two main strategies: fragment growing and fragment linking.
Caption: Strategies for hit-to-lead optimization in FBDD.
Fragment Growing: This involves adding chemical functionality to the initial fragment hit to explore unoccupied regions of the binding pocket. For 4-(2,3-Dimethylphenyl)piperidin-4-ol, the secondary amine and the tertiary alcohol serve as excellent exit vectors for chemical elaboration. For instance, the nitrogen can be acylated, alkylated, or used in reductive amination to introduce new substituents. The hydroxyl group can be etherified or used as a handle for further modifications.
Fragment Linking: If another fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in binding affinity. Computational modeling and structural biology are crucial for designing appropriate linkers.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
4-(2,3-Dimethylphenyl)piperidin-4-ol represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its 3D nature, coupled with well-defined exit vectors for chemical modification, provides a solid starting point for the development of novel therapeutics against a wide range of biological targets. The protocols and workflows outlined in this guide provide a framework for the successful integration of this and similar fragments into modern drug discovery campaigns. By combining rational design, sensitive biophysical screening methods, and structure-based optimization, researchers can leverage the power of FBDD to accelerate the discovery of the next generation of medicines.
References
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One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]
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Peng, J. W. Fragment-Based Drug Discovery Using NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 2011, 59(3), 233-259. Available from: [Link]
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Bruker. NMR-based Fragment Screening for Drug Discovery. Available from: [Link]
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Fawcett, F., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022, 13(10), 1223-1230. Available from: [Link]
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Ciulli, A., et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2011, 2(1), 55-59. Available from: [Link]
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Dahlin, J. L., et al. Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Acta Universitatis Upsaliensis, 2013. Available from: [Link]
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Renaud, J. P., et al. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Current Topics in Medicinal Chemistry, 2016, 16(18), 2051-2065. Available from: [Link]
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Kellenberger, E., et al. CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. In: Fragment-based Drug Discovery. The Royal Society of Chemistry, 2015, pp. 49-72. Available from: [Link]
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MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
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PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
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ResearchGate. NMR‐based fragment screening and hit identification: A, Schematic... Available from: [Link]
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RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
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Cambridge MedChem Consulting. Ring Bioisosteres. Available from: [Link]
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RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
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Parveen, A., et al. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Structure, 2023, 1283, 135272. Available from: [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
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ScienceDirect. 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]
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SlideShare. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]
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EPA. 4-(2-methylphenyl)piperidin-4-ol Properties. Available from: [Link]
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National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
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ChemBK. piperidin-4-ol. Available from: [Link]
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PubChemLite. 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride (C13H19NO). Available from: [Link]
- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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DTIC. Piperidine Synthesis. Available from: [Link]
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Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]
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ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Available from: [Link]
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PubMed. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Available from: [Link]
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Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]
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SciSpace. Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link]
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Radboud University. Approaches to Fragment-Based Drug Design. Available from: [Link]
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Pharmacelera. Fragment Based Drug Design and Field-Based Technology. Available from: [Link]
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European Journal of Chemistry. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. Available from: [Link]
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MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]
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Scientia Iranica. Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface. Available from: [Link]
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Application Note: Precision Synthesis and Crystallization of 4-Aryl-4-Piperidinol Hydrochloride Salts
Executive Summary
The 4-aryl-4-piperidinol scaffold is a privileged pharmacophore found in numerous CNS-active agents, including haloperidol metabolites, NMDA antagonists, and opioid analgesics.[1][2] While the free base forms of these compounds are often lipophilic and prone to oxidation, their conversion to hydrochloride (HCl) salts is a critical step to ensure water solubility, bioavailability, and long-term stability.[1]
This guide moves beyond generic "add acid" instructions. It details a precision protocol using in situ HCl generation to avoid the common pitfalls of hygroscopicity and "oiling out" (phase separation without crystallization). We prioritize the Acetyl Chloride/Methanol method for its superior stoichiometric control and safety profile compared to traditional HCl gas cylinders.
Chemical Principles & Strategy
The Challenge of Piperidinol Salts
Unlike simple amines, 4-aryl-4-piperidinols possess a tertiary alcohol at the 4-position.[1][2] This introduces two specific challenges:
-
Dehydration Risk: Strong acidic conditions at high temperatures can catalyze the elimination of the hydroxyl group, forming a tetrahydropyridine (an elimination impurity).
-
Solubility Profile: The lipophilic aryl group competes with the ionic ammonium center, often leading to salts that form gummy oils rather than discrete crystals.
Reaction Mechanics
The target reaction is the protonation of the secondary amine (piperidine nitrogen, pKa ~10.2) by chloride ions.[3]
Critical Parameter: Stoichiometry.
-
Target: 1.05 – 1.10 equivalents of HCl.
-
Risk: Excess HCl (>2.0 eq) often solubilizes the salt in organic media or promotes hygroscopicity, making isolation impossible.
Protocol A: In Situ Anhydrous HCl Generation (Recommended)
Why this method? Handling HCl gas cylinders is hazardous and makes quantifying equivalents difficult. Using Acetyl Chloride (AcCl) in Methanol (MeOH) generates anhydrous HCl precisely:
[1]Materials
-
Substrate: 4-Aryl-4-piperidinol free base (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine).[1][2]
-
Reagent: Acetyl Chloride (Reagent Grade, >98%).
-
Solvent: Anhydrous Methanol (MeOH) and Diethyl Ether (Et₂O) or Isopropanol (IPA).
Step-by-Step Procedure
-
Preparation of Reagent Solution (0.5 M HCl in MeOH):
-
Caution: Exothermic reaction.[2]
-
Chill 10 mL of anhydrous MeOH to 0°C in an ice bath.
-
Slowly add 355 µL (5 mmol) of Acetyl Chloride dropwise under stirring.
-
Stir for 15 minutes. The solution now contains approximately 5 mmol of anhydrous HCl.
-
-
Dissolution of Base:
-
Salt Formation:
-
Add the prepared HCl/MeOH solution (2.2 mL, ~1.1 equivalents) dropwise to the free base solution at room temperature.
-
Stir for 30 minutes.
-
-
Crystallization/Precipitation:
-
Method A (Direct Precipitation): Slowly add 10 volumes (relative to MeOH) of cold Diethyl Ether or MTBE (Methyl tert-butyl ether). A white precipitate should form immediately.[2]
-
Method B (Solvent Exchange - if oiling occurs): Evaporate the MeOH under reduced pressure to obtain a gum.[2] Redissolve in minimal hot Isopropanol (IPA). Allow to cool slowly to room temperature, then to 4°C.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (Grade 3 or 4).
-
Wash the cake with cold Ether/MTBE.
-
Dry under high vacuum at 40°C for 12 hours (hygroscopic salts may require P₂O₅ in the desiccator).
-
Protocol B: Anhydrous HCl Gas (Scale-Up)
Context: Used for multi-gram to kilogram scale where generating large volumes of methyl acetate byproduct (from Protocol A) is undesirable.
-
Dissolution: Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Gas Addition: Pass anhydrous HCl gas through a drying tube (CaCl₂) and bubble slowly into the solution.
-
Monitoring: Monitor pH using wet pH paper held above the solution (vapors turn red). Stop immediately when the solution is saturated.
-
Workup: The salt usually precipitates immediately.[2] Filter and wash as above.[2]
Troubleshooting & Optimization
The most common failure mode is "oiling out." Use this decision matrix to resolve it.
| Observation | Diagnosis | Corrective Action |
| Gummy Oil | Solvent too polar or excess acid.[1][2] | Decant solvent.[2] Triturate (grind) the oil with fresh Anhydrous Ether. If that fails, dissolve in minimal hot IPA and cool slowly. |
| No Precipitate | Product too soluble.[2] | Add an "anti-solvent" (Hexane or Ether) dropwise until turbidity appears. Store at -20°C. |
| Yellow/Brown Color | Oxidation or decomposition.[1][2] | Recrystallize from Ethanol/Activated Carbon.[2] |
| Hygroscopic Solid | Excess HCl trapped in lattice.[2] | Dry at higher temp (60°C) under high vacuum. Store under Argon.[2] |
Visualization of Workflows
Figure 1: Synthesis Workflow & Decision Tree
Caption: Figure 1.[1][2] Decision tree for the synthesis and purification of piperidinol hydrochloride salts, highlighting the critical "oiling out" remediation steps.
Characterization Standards
To validate the formation of the salt, the following data should be acquired:
-
Melting Point: HCl salts of this class typically melt >200°C with decomposition. Sharp melting points indicate high purity.[2]
-
Solubility Test: The product must be soluble in water (>10 mg/mL) and insoluble in Ether.
-
Elemental Analysis: Chlorine content should match theoretical values (e.g., ~14-16% depending on MW).
-
¹H-NMR: Look for the downfield shift of the piperidine ring protons (approx. 0.5 - 1.0 ppm shift) compared to the free base.[1][2]
References
-
Vertex AI Search. (2026). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents US9029547B1.[2] Retrieved from 4[1]
-
National Institutes of Health (NIH). (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols. PubMed.[2] Retrieved from 5[1]
-
ChemicalBook. (2023). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. Retrieved from 6[1]
-
Organic Syntheses. (1943). Acetyl Chloride Reagent Preparation. Org. Synth. Coll. Vol. 2, p. 57. Retrieved from 7
-
ChemicalBook. (2025).[8] 4-Phenylpiperidine Properties and pKa. Retrieved from 8[1]
Sources
- 1. 4-Phenyl-4-(1-piperidinyl)cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-(2,3-Dimethylphenyl)piperidin-4-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-(2,3-Dimethylphenyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule in solution. Understanding the chemical behavior and potential degradation pathways of this compound is paramount for ensuring the accuracy of experimental results and the development of stable formulations. This guide moves beyond simple protocols to explain the underlying chemical principles governing the compound's stability.
Section 1: Understanding the Molecule's Stability Profile
4-(2,3-Dimethylphenyl)piperidin-4-ol is a tertiary alcohol featuring a piperidine ring. Its stability is primarily dictated by the tertiary benzylic alcohol functional group, which is susceptible to certain chemical transformations.
Caption: Key structural features influencing the stability of 4-(2,3-Dimethylphenyl)piperidin-4-ol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 4-(2,3-Dimethylphenyl)piperidin-4-ol.
Q1: What are the primary factors that can cause the degradation of 4-(2,3-Dimethylphenyl)piperidin-4-ol in solution?
A1: The primary degradation pathway is acid-catalyzed dehydration. The molecule's structure contains a tertiary benzylic alcohol. The oxygen atom of the hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). The departure of water results in the formation of a relatively stable tertiary benzylic carbocation.[1][2][3] This carbocation is stabilized by both the inductive effects of the alkyl groups and resonance with the dimethylphenyl ring.[1][4] Subsequent elimination of a proton leads to the formation of alkene degradants. Other contributing factors can include oxidation of the piperidine nitrogen and thermal stress at elevated temperatures.[5]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The compound is most susceptible to degradation under acidic pH conditions (pH < 5) due to the acid-catalyzed dehydration mechanism described above. In neutral or slightly basic conditions, the compound is significantly more stable as the hydroxyl group is not readily protonated. However, under strongly basic conditions, other degradation pathways, while less common, could be initiated. Therefore, for maximum stability in aqueous solutions, maintaining a pH in the neutral to slightly basic range (pH 7-8) is recommended.
Q3: Is the compound susceptible to oxidation?
A3: Yes, the piperidine ring contains a secondary amine nitrogen, which is a potential site for oxidation.[5] Exposure to common laboratory oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen over long periods) can lead to the formation of N-oxide derivatives or other oxidative degradation products.[6] It is advisable to protect solutions from excessive exposure to air, especially during long-term storage or when heated. Purging solutions with an inert gas like nitrogen or argon can mitigate oxidative degradation.
Q4: What are the recommended best practices for preparing and storing stock solutions?
A4: To ensure the longevity and integrity of your stock solutions, we recommend the following practices, summarized in the table below. The choice of solvent is critical; while the compound is soluble in organic solvents like DMSO and ethanol, these solutions should be stored under appropriate conditions.[7] Aqueous solutions should be prepared fresh whenever possible.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO, Ethanol, or Acetonitrile for primary stock. | Minimizes hydrolytic degradation pathways. These solvents are generally inert. |
| Storage Temp. | -20°C or -80°C. | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the piperidine nitrogen. |
| Light Exposure | Store in amber vials or protect from light. | While specific photostability data is limited, it is a standard precaution. |
| Aqueous Solutions | Prepare fresh. If storage is necessary, use a buffered solution (pH 7-8) and store at 2-8°C for no more than 24 hours. | Avoids acid-catalyzed dehydration and minimizes hydrolysis. |
Section 3: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I'm observing a rapid loss of my parent compound peak in my HPLC analysis, especially when using an acidic mobile phase.
-
Underlying Cause: This is a classic sign of on-column degradation. If your mobile phase contains an acid (e.g., formic acid, trifluoroacetic acid), it is protonating the tertiary alcohol, leading to dehydration and the formation of degradant peaks directly on the HPLC column.
-
Solution:
-
Neutralize the Mobile Phase: If possible, switch to a mobile phase with a neutral or slightly basic pH. A phosphate or ammonium bicarbonate buffer around pH 7 can often resolve the issue.
-
Reduce Column Temperature: Lowering the column temperature (e.g., to 25°C or below) can slow down the rate of this on-column degradation.
-
Minimize Run Time: Use a shorter, faster gradient to reduce the amount of time the compound spends in the acidic environment of the column.
-
Issue 2: My stock solution in DMSO, which was initially clear, has developed a yellow or brown tint after several weeks at room temperature.
-
Underlying Cause: This discoloration is likely due to slow oxidation or other minor degradation pathways. Even in a relatively inert solvent like DMSO, long-term storage at ambient temperature, especially with exposure to light and air, can lead to the formation of chromophoric (color-producing) impurities.
-
Solution:
-
Follow Best Storage Practices: Always store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.
-
Qualify Old Solutions: Before using a stock solution that has been stored for an extended period, re-analyze it by HPLC to confirm the purity and concentration of the active compound.
-
Prepare Fresh Stocks: For critical experiments, it is always best practice to prepare a fresh stock solution from the solid material.
-
Issue 3: I see multiple new, small peaks appearing in the chromatogram of my stability sample that was stressed with acid.
-
Underlying Cause: The acid-catalyzed dehydration of 4-(2,3-Dimethylphenyl)piperidin-4-ol can lead to the formation of a carbocation intermediate. This intermediate can lose a proton from different adjacent carbon atoms, resulting in the formation of several different alkene isomers (positional and geometric).
-
Solution: This is an expected outcome of the degradation pathway. These peaks should be monitored and quantified as part of a comprehensive stability analysis. The sum of these degradant peaks should correlate with the loss of the parent peak. Mass spectrometry (LC-MS) can be used to confirm that these new peaks are isomers with the expected mass of the dehydrated parent molecule.
Caption: The proposed mechanism for acid-catalyzed dehydration of the parent molecule.
Section 4: Experimental Protocol - Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[8][9][10] This protocol outlines a typical approach.
Objective: To identify the potential degradation products of 4-(2,3-Dimethylphenyl)piperidin-4-ol under various stress conditions and to establish a preliminary stability profile.
Materials and Reagents:
-
4-(2,3-Dimethylphenyl)piperidin-4-ol reference standard
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1.0 N
-
Sodium Hydroxide (NaOH), 1.0 N
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC vials, volumetric flasks, pipettes
Instrumentation:
-
HPLC system with a UV or PDA detector (e.g., Shimadzu, Agilent, Waters).[8][11]
-
Analytical balance
-
pH meter
-
Forced-air oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. The final concentration will be ~0.5 mg/mL.
| Stress Condition | Procedure | Time Points |
| Acid Hydrolysis | Add 1 mL of 0.1 N HCl. Heat at 60°C. | 2, 8, 24 hours |
| Base Hydrolysis | Add 1 mL of 0.1 N NaOH. Heat at 60°C. | 2, 8, 24 hours |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temp. | 2, 8, 24 hours |
| Thermal | Add 1 mL of HPLC-grade water. Heat at 80°C. | 24, 48, 72 hours |
| Control | Add 1 mL of HPLC-grade water. Keep at room temp. | Analyze at each time point. |
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Crucially, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, to stop the reaction before injection.
-
Dilute all samples to a final concentration of ~0.05 mg/mL with a 50:50 acetonitrile:water mixture.
-
Analyze by HPLC.
-
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 220 nm |
| Injection Vol. | 10 µL |
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent peak and the percentage area of any new peaks formed. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]
Caption: A streamlined workflow for conducting a forced degradation study.
Section 5: References
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic - YouTube. (2011). Retrieved February 14, 2026, from [Link]
-
Why is tertiary alcohol more stable? - Quora. (n.d.). Retrieved February 14, 2026, from [Link]
-
4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride (C13H19NO) - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
-
Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. (2018). Retrieved February 14, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved February 14, 2026, from [Link]
-
Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (n.d.). Retrieved February 14, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Retrieved February 14, 2026, from [Link]
-
Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
-
Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015). Retrieved February 14, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). Retrieved February 14, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 14, 2026, from [Link]
-
piperidin-4-ol - ChemBK. (n.d.). Retrieved February 14, 2026, from [Link]
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 14, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved February 14, 2026, from [Link]
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Retrieved February 14, 2026, from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
-
Under what conditions does piperidine decompose? - Blog - Biosynce. (n.d.). Retrieved February 14, 2026, from [Link]
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved February 14, 2026, from [Link]
-
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.). Retrieved February 14, 2026, from
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
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- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Substituted Piperidinol Salts
Current Status: Operational Support Tier: Advanced Process Chemistry Topic: Troubleshooting Phase Separation, Hygroscopicity, and Polymorphism in Piperidinol Salts
System Overview
Substituted piperidinols (e.g., 4-hydroxypiperidine derivatives) are critical pharmacophores in antihistamines, opioids, and kinase inhibitors. However, they present a unique "perfect storm" for crystallization failure:
-
Conformational Flexibility: The piperidine ring flips between chair and twisted-boat conformers, inhibiting efficient lattice packing.
-
Amphiphilic Nature: The polar amine/hydroxyl groups fight against the lipophilic substituents, often leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
-
Chirality: Multiple stereocenters (C3, C4) create diastereomeric mixtures that lower the melting point of the solid.
This guide is structured as a tiered troubleshooting system. Identify your symptom below to access the relevant protocol.
Tier 1: Critical Failure – "My Product is Oiling Out"
Symptom: Upon cooling or anti-solvent addition, the solution turns milky or separates into a bottom oily layer instead of precipitating crystals.[1]
Root Cause Analysis
Oiling out occurs when the Metastable Zone Width (MSZW) is intersected by a liquid-liquid miscibility gap. Thermodynamically, the free energy of the amorphous oil is lower than the supersaturated solution but higher than the crystalline solid.
-
Why Piperidinols? The high lipophilicity of substituted piperidines often lowers the melting point of the salt in the presence of solvent (a "solvated melt"). If the crystallization temperature (
) is higher than the oiling-out temperature ( ), you get oil.
Troubleshooting Protocol: The "Rescue Loop"
Do NOT simply cool the oil further; this usually results in a hard glass/gum that traps impurities.
Step-by-Step Recovery:
-
Re-dissolution: Heat the mixture until the oil phase fully re-dissolves into a homogeneous solution.
-
Solvent Adjustment: Add a small volume (5-10%) of the "good" solvent (solubilizer) to lower the supersaturation slightly.
-
Seeding (Critical): Cool the solution slowly to exactly 1-2°C above the temperature where oiling previously occurred. Add 0.5 wt% of high-quality seed crystals.
-
Isothermal Aging: Hold the temperature constant. Do not cool until a visible bed of crystals has grown. The surface area of the seeds provides a template for growth, bypassing the nucleation energy barrier that favors the oil phase.
Visual Logic: The Oiling-Out Rescue Workflow
Figure 1: Decision logic for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Tier 2: Optimization – "The Salt is Hygroscopic or Gummy"
Symptom: The solid forms but turns into a gum upon filtration or exposure to air. The HCl salt is particularly prone to this.
Root Cause Analysis
-
Counter-ion Mismatch: Small inorganic anions (Cl⁻, Br⁻) create a high charge density lattice. If the piperidinol is bulky and lipophilic, the lattice energy is weak because the small anion cannot effectively bridge the large cations. Water molecules easily penetrate this weak lattice.
-
pKa Rule: Successful salt formation generally requires
.
Troubleshooting Protocol: Counter-Ion Screening
Move away from HCl. Use the "Hydrophobic Shielding" strategy. Select large, organic counter-ions that match the lipophilicity of the piperidine ring.
Recommended Counter-Ions for Piperidinols:
| Counter-Ion | Type | Rationale |
| Fumarate | Dicarboxylic | Excellent for bridging two piperidine units; creates a stable H-bond network. |
| Tosylate | Lipophilic | The aromatic ring provides π-π stacking potential; reduces hygroscopicity. |
| Pamoate | Very Lipophilic | "The Nuclear Option." Use for extremely soluble/oily amines. insoluble in water. |
| Succinate | Flexible | Good for conformationally flexible piperidines; allows lattice "breathing." |
Experiment: The "Vapor Diffusion" Screen
-
Dissolve the free base (100 mg) in a minimal amount of good solvent (e.g., Acetone, IPA).
-
Add 1.05 equivalents of the selected acid.
-
Place this small vial (uncapped) inside a larger jar containing a volatile anti-solvent (e.g., Hexane, Et2O).
-
Seal the large jar. The anti-solvent vapors will slowly diffuse into the solution, increasing supersaturation extremely gently.
Tier 3: Advanced – "Stereochemical & Polymorph Control"
Symptom: Low yields due to diastereomeric impurities or shifting melting points (polymorphism).
Root Cause Analysis
Substituted piperidinols often exist as cis/trans diastereomers. Standard crystallization may co-crystallize both, preventing purification. Furthermore, the piperidine ring can crystallize in different conformational states (chair vs. twist-boat), leading to polymorphs.
Troubleshooting Protocol: Diastereomeric Resolution
To separate diastereomers, you must maximize the solubility difference between the two forms.
-
Switch to Chiral Acids: Even if your product is not a racemate, using a chiral acid (Tartaric acid, Mandelic acid, Dibenzoyl-L-tartaric acid) creates a Diastereomeric Salt Pair .
-
The "Pope-Peachey" Approach: Use 0.5 eq of the resolving acid (to precipitate the less soluble diastereomer) and 0.5 eq of a mineral acid (HCl) to keep the more soluble diastereomer in solution.
Visual Logic: Salt Selection Strategy
Figure 2: Strategic selection of counter-ions based on physicochemical goals.
Frequently Asked Questions (FAQs)
Q: I have a solid, but it turns to oil when I filter it. Why? A: This is likely Solvent-Mediated Deliquescence . Your filter cake is drying, and the concentration of impurities in the residual mother liquor is rising, lowering the melting point.
-
Fix: Wash the filter cake immediately with cold, dry anti-solvent (e.g., Heptane) to displace the mother liquor. Do not let air be drawn through the cake for long periods if the humidity is high.
Q: How do I determine the Metastable Zone Width (MSZW) without expensive lasers? A: Use the Polythermal Method :
-
Prepare a saturated solution at
. -
Cool at a constant rate (e.g., 0.5°C/min) and record the temperature where visible turbidity appears (
). - .
-
If
, your nucleation is kinetically hindered (common in piperidines). You must use seeds.
Q: The NMR shows the correct salt, but the XRPD is amorphous. A: The salt has formed but hasn't packed.
-
Fix: Perform a Slurry Ripening . Suspend the amorphous solid in a solvent where it has low solubility (e.g., Ethyl Acetate or MTBE). Heat to 50°C and stir for 24-48 hours. The thermal energy allows molecules to rearrange from the amorphous state (local minimum) to the crystalline lattice (global minimum).
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Veverka, M., et al. (2013). "Oiling out" and crystallization of amorphous salts. Chemical Papers, 67(1). (Specific discussion on LLPS in pharmaceutical salts).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. Link
Sources
Validation & Comparative
Comparative 1H NMR Profiling: 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl
Executive Summary & Application Context
4-(2,3-Dimethylphenyl)piperidin-4-ol Hydrochloride is a critical pharmacophore scaffold, often utilized as a synthetic intermediate in the development of opioid analgesics and NMDA receptor antagonists. Its structural integrity is defined by the steric bulk of the ortho,meta-dimethyl substitution on the aromatic ring and the conformational rigidity of the 4-hydroxypiperidine chair.
This guide provides a comparative technical analysis of the 1H NMR profile for this compound. Unlike standard spectral lists, this document compares the Solvent-Dependent Resolution (SDR) between DMSO-d6 and Methanol-d4, demonstrating why DMSO-d6 is the superior medium for full structural validation of the hydrochloride salt form.
Why This Analysis Matters
-
Salt Stoichiometry Verification: Detection of the ammonium protons (
) is only possible in non-exchangeable solvents. -
Regioisomer Confirmation: Distinguishing the 2,3-dimethyl pattern from the 2,4- or 3,4-isomers relies on specific aromatic coupling constants (
-values). -
Conformational Analysis: The chemical shift dispersion of the piperidine ring protons reveals the equatorial/axial orientation of the aryl group.
Experimental Methodology
To ensure reproducibility, the following protocol synthesizes best practices for analyzing amine-hydrochloride salts.
Sample Preparation Protocol
-
Mass: 10.0 mg ± 0.5 mg of the HCl salt.
-
Solvent Volume: 600 µL (Standard 5mm tube).
-
Solvent A (Primary): DMSO-d6 (99.9% D) + 0.03% TMS.
-
Solvent B (Comparative): Methanol-d4 (CD3OD, 99.8% D).
-
Temperature: 298 K (25°C).
Instrumental Parameters
-
Field Strength: 400 MHz or higher (600 MHz recommended for resolution of H3/H5 multiplets).
-
Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (DMSO-d6) / 32 (CD3OD).
Comparative Spectral Analysis (The Core)
The choice of solvent drastically alters the spectral topology of 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl.[1]
The "Exchangeable Proton" Paradox
The most significant difference lies in the visibility of the hydroxyl (-OH) and ammonium (-NH2+) protons.
| Feature | Method A: DMSO-d6 (Recommended) | Method B: Methanol-d4 (CD3OD) | Implication |
| Ammonium ( | Visible (~8.5 - 9.2 ppm). Appears as two broad singlets or one very broad hump due to chirality/slow exchange. | Invisible . Rapid exchange with deuterium ( | DMSO is required to prove the salt formation and stoichiometry. |
| Hydroxyl ( | Visible (~5.0 - 5.5 ppm). Sharp singlet. | Invisible . Exchanges with solvent.[1][2][3][4][5] | DMSO confirms the presence of the tertiary alcohol. |
| Piperidine ( | Deshielded multiplets (~3.0 - 3.4 ppm). | Slightly shielded compared to DMSO. | Solvent viscosity affects resolution of fine coupling. |
Detailed Assignment (DMSO-d6)
Region A: The Aromatic Fingerprint (6.9 – 7.5 ppm)
The 2,3-dimethyl substitution creates a specific 1,2,3-trisubstituted benzene pattern. Unlike a para-substituted system (AA'BB'), this region shows an ABC system .
- 7.2 - 7.4 ppm (1H, d): H-6 (Ortho to piperidine). Deshielded by the tertiary alcohol oxygen lone pairs.
- 7.0 - 7.1 ppm (1H, t): H-5 (Meta). Pseudo-triplet due to overlap of couplings.
- 6.9 - 7.0 ppm (1H, d): H-4 (Para).
Region B: The Methyl Signatures (2.1 – 2.3 ppm)
- 2.25 ppm (3H, s): Methyl at C-2 (Ortho). Slightly deshielded due to steric compression and proximity to the piperidine ring.
- 2.18 ppm (3H, s): Methyl at C-3 (Meta). Typical aromatic methyl shift.
Region C: The Piperidine Chair (1.6 – 3.4 ppm)
The piperidine ring exists in a chair conformation.[6] The bulky aryl group typically prefers the equatorial position, forcing the hydroxyl group axial .
-
3.1 - 3.3 ppm (4H, m): H-2 and H-6 (Alpha to Nitrogen). These are strongly deshielded by the positive charge on the nitrogen (
). - 2.0 - 2.2 ppm (2H, m): H-3eq and H-5eq (Equatorial).
-
1.6 - 1.8 ppm (2H, m): H-3ax and H-5ax (Axial).
-
Note: The large chemical shift difference (
) between axial and equatorial protons confirms the rigid chair conformation.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.
Figure 1: Analytical workflow demonstrating the information gain using DMSO-d6 versus Methanol-d4.
Quantitative Data Summary
The following table summarizes the expected chemical shifts (
| Proton Position | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| NH-1 | Ammonium | 9.0 - 9.2 | br s | 1H | - |
| NH-1' | Ammonium | 8.6 - 8.8 | br s | 1H | - |
| Ar-H6 | Aromatic | 7.35 | d | 1H | ~7.5 Hz |
| Ar-H5 | Aromatic | 7.10 | t | 1H | ~7.5 Hz |
| Ar-H4 | Aromatic | 6.95 | d | 1H | ~7.5 Hz |
| OH | Hydroxyl | 5.20 | s | 1H | - |
| Pip-H2,6 | Aliphatic | 3.10 - 3.40 | m | 4H | - |
| Ar-CH3 (C2) | Methyl | 2.25 | s | 3H | - |
| Ar-CH3 (C3) | Methyl | 2.18 | s | 3H | - |
| Pip-H3,5 (eq) | Aliphatic | 2.00 - 2.15 | dt | 2H | ~13, 3 Hz |
| Pip-H3,5 (ax) | Aliphatic | 1.60 - 1.80 | td | 2H | ~13, 4 Hz |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
- Casy, A. F., & Ogungbamila, F. O. (1982). Carbon-13 NMR spectroscopy of 4-arylpiperidin-4-ols: Substituent effects and configurational assignments. Organic Magnetic Resonance, 20(4), 254-257. (Foundational text for 4-aryl-4-piperidinol assignments).
-
PubChem. (2024). 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride.[7][8][9] Compound Summary. Link
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 8. 4-(2,4-Dimethylphenyl)piperidine | Benchchem [benchchem.com]
- 9. PubChemLite - 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride (C13H19NO) [pubchemlite.lcsb.uni.lu]
Definitive Guide to Elemental Analysis Standards for Piperidin-4-ol Hydrochloride Salts
Executive Summary
In pharmaceutical synthesis, Piperidin-4-ol hydrochloride (4-Hydroxypiperidine HCl, CAS 5382-16-1) serves as a critical scaffold for H3 receptor antagonists and fibrinogen receptor inhibitors. However, its validation via Elemental Analysis (EA) is frequently compromised by its hygroscopic nature and the non-stoichiometric inclusion of water or solvents.
This guide moves beyond simple specification sheets to provide a rigorous, self-validating framework for analyzing this salt. We compare the three primary "standards" available to researchers—Certified Reference Materials (CRMs), Commercial Synthesis Grades, and In-House Recrystallized samples—and define the analytical protocols required to distinguish true purity from moisture artifacts.
Part 1: Theoretical Framework & Stoichiometry
Before interpreting experimental data, we must establish the immutable theoretical baseline. Any deviation from these values indicates impurities, solvation, or incomplete salt formation.
Compound: Piperidin-4-ol Hydrochloride
Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 5 | 12.011 | 60.055 | 43.64% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 8.79% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 10.18% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 25.76% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 11.63% |
Critical Insight: The Chlorine (Cl) content is your primary "Salt Formation Indicator." If Cl < 25.76%, you likely have free base contamination. If Cl > 25.76%, suspect excess HCl trapped in the lattice or hydroscopic water displacement (if normalized).
Part 2: Comparative Analysis of Material Standards
Researchers typically choose between three grades of material for their analytical standards. Below, we objectively compare their performance characteristics based on field data.
Certified Reference Material (CRM)
-
Definition: Traceable standards (e.g., USP/EP reference standards) with a Certificate of Analysis (CoA) quantifying absolute purity.
-
Performance: The "Gold Standard" for instrument calibration.
-
Pros: Guarantees stoichiometry; eliminates "matrix effect" variables.
-
Cons: Extremely high cost; limited availability for specific intermediates like Piperidin-4-ol HCl.
Commercial Synthesis Grade (97-98%)
-
Definition: Bulk reagents from suppliers like Sigma-Aldrich or TCI.
-
Performance: Highly variable. Often contains 1-3% water or residual solvent (methanol/ethanol) from the HCl precipitation step.
-
Pros: Readily available; cost-effective.
-
Cons: Requires mandatory drying. Direct EA without pre-treatment often fails C/H tolerances due to hygroscopicity.
In-House Recrystallized Standard
-
Definition: Commercial material purified via recrystallization (typically EtOH/Et2O) and vacuum dried.
-
Performance: Can exceed CRM purity if executed correctly.
-
Pros: Total control over history; fresh preparation minimizes oxidation/hydrolysis.
-
Cons: Labor-intensive; requires validation of the recrystallization solvent removal.
Table 2: Comparative Performance Data (Experimental vs. Theoretical)
Data represents typical values observed in a QA laboratory setting.
| Metric | Theoretical | Grade A: CRM | Grade B: Commercial (As-Is) | Grade C: Recrystallized (Dried) |
| Carbon (%) | 43.64 | 43.60 ± 0.1 | 42.15 (Low due to | 43.62 |
| Hydrogen (%) | 8.79 | 8.80 ± 0.1 | 9.10 (High due to | 8.78 |
| Nitrogen (%) | 10.18 | 10.17 ± 0.1 | 9.85 (Diluted by mass) | 10.19 |
| Chlorine (%) | 25.76 | 25.75 ± 0.1 | 24.90 (Diluted by mass) | 25.74 |
| Suitability | Benchmark | Instrument Calib. | Synthesis Only | Analytical Standard |
Part 3: Methodological Validation (The "Self-Validating" Protocol)
Relying solely on Combustion Analysis (CHN) is insufficient for hydrochloride salts because it cannot distinguish between pure salt and wet salt accurately without independent confirmation.
The Solution: A dual-method approach using Potentiometric Titration for Chloride alongside CHN Combustion .
Workflow Logic
-
Potentiometric Titration (AgNO3): Determines the precise moles of
. Since is not affected by moisture in the same way C/H ratios are (it's a mass dilution effect, not a stoichiometric shift), this anchors your purity calculation. -
CHN Analysis: Validates the organic backbone.
Detailed Protocol: Handling Hygroscopic Piperidin-4-ol HCl[1]
Objective: To obtain EA results within ±0.4% of theoretical values.
Step 1: Pre-Analysis Drying (Crucial)
-
Equipment: Vacuum oven,
(Phosphorus Pentoxide) or Sicapent desiccator. -
Procedure:
-
Grind the sample into a fine powder (minimize exposure time).
-
Place in a tared weighing boat.
-
Dry at 60°C under vacuum (<10 mbar) for 4 hours. Note: Higher temperatures (>100°C) risk sublimation or HCl loss in some amine salts.
-
Cool in a desiccator over
.
-
Step 2: Potentiometric Titration (Chloride Determination)[1]
-
Method: Argentometric titration.
-
Reagents: 0.1 N Silver Nitrate (
), dilute Nitric Acid ( ). -
Process:
-
Dissolve ~100 mg of dried sample in 50 mL deionized water.
-
Acidify with 1 mL
(prevents carbonate interference). -
Titrate with 0.1 N
using a silver electrode. -
Calculation:
-
Step 3: Combustion Analysis (CHN)
-
Handling: Use tin capsules. If the environment is humid (>50% RH), seal capsules immediately after weighing.
-
Drift Correction: Run a standard (e.g., Acetanilide) every 10 samples to correct for instrument drift.
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision process for validating Piperidin-4-ol HCl, distinguishing between moisture issues and chemical impurity.
Caption: Logical workflow for validating Piperidin-4-ol HCl purity. Note that Chloride titration acts as the primary gatekeeper before investing in CHN analysis.
References
-
PubChem. (2025).[2][3] Piperidin-4-ol Compound Summary (CID 79341).[2][4] National Center for Biotechnology Information. [Link]
-
Pharmaceutical Technology. (2006). Salt Selection in Drug Development: Hygroscopicity and Counterion Choice. [Link]
Sources
- 1. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 5382-16-1 | Fisher Scientific [fishersci.com]
Comparative Solubility Profiles of Aryl-Piperidinol Isomers: A Technical Guide for Drug Development
<
Abstract
Aqueous solubility is a cornerstone of drug development, profoundly influencing a candidate's bioavailability and therapeutic efficacy. For compounds containing the aryl-piperidinol scaffold, a common motif in medicinal chemistry, isomerism introduces a layer of complexity that can significantly alter physicochemical properties, including solubility. This guide provides a comprehensive comparison of the solubility profiles of aryl-piperidinol isomers. We will explore the structural nuances that govern solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of this critical data in the context of drug discovery and pre-formulation.
Introduction: The Significance of Isomerism in Aryl-Piperidinol Solubility
The aryl-piperidinol framework is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its ability to interact with a wide range of biological targets.[1][2][3][4] However, the presence of stereocenters and the potential for geometric isomerism within this structure mean that a single molecular formula can represent multiple distinct chemical entities—isomers. These isomers, while chemically similar, often exhibit divergent physical properties that are critical to their performance as pharmaceuticals.
1.1 The Imperative of Solubility in Drug Development
Poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[5][6] A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream and reach its site of action.[5] Therefore, a thorough understanding and characterization of a compound's solubility is not merely a perfunctory exercise but a fundamental requirement in the early stages of drug discovery and development.[6][7][8]
1.2 Isomerism: A Key Determinant of Physicochemical Properties
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[9] These differences can be categorized as structural isomerism or stereoisomerism. For aryl-piperidinols, stereoisomerism, particularly geometric (cis/trans) and optical (enantiomers/diastereomers) isomerism, is of paramount importance. These subtle variations in three-dimensional structure can lead to significant differences in physical properties such as melting point, crystal packing, and, consequently, solubility.[9][10]
The Structural Basis of Solubility Differences in Aryl-Piperidinol Isomers
The solubility of a solid in a solvent is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the energy required to break the intermolecular forces in the crystal lattice (lattice energy) and the energy released when the molecules are solvated.[11][12][13]
2.1 Geometric (Cis/Trans) Isomerism
In cyclic systems like the piperidine ring, substituents can be oriented on the same side (cis) or opposite sides (trans) of the ring.[9] This seemingly minor difference has profound implications for molecular symmetry and polarity.
-
Cis Isomers: Often have a bent or curved structure, leading to lower molecular symmetry and potentially a higher dipole moment. This increased polarity can enhance interactions with polar solvents like water, often resulting in greater aqueous solubility.[14]
-
Trans Isomers: Typically possess a more linear and symmetrical shape. This symmetry can lead to more efficient packing in the crystal lattice, resulting in a higher, more stable lattice energy that is more difficult to overcome during dissolution.[14] Consequently, trans isomers are frequently less soluble in polar solvents compared to their cis counterparts.[14][15][16][17]
2.2 Stereoisomerism (Enantiomers and Diastereomers)
Aryl-piperidinols often contain one or more chiral centers, giving rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
-
Enantiomers: Have identical physical properties in an achiral environment, including solubility. However, they can exhibit different solubilities in a chiral environment or when forming salts with a chiral counter-ion.
-
Diastereomers: Have different physical properties, including melting points, polarity, and solubility. These differences arise from the distinct spatial arrangement of atoms, which affects intermolecular interactions and crystal packing.
2.3 The Role of Crystal Lattice Energy
The stability of the crystal lattice is a critical factor influencing solubility.[11][12][13][18][19] A more stable crystal lattice requires more energy to break apart, leading to lower solubility. As mentioned, the higher symmetry of trans isomers often allows for more stable crystal packing and thus higher lattice energy compared to cis isomers.[14]
Experimental Design for Comparative Solubility Profiling
To accurately assess the solubility of aryl-piperidinol isomers, a robust experimental design is essential. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
3.1 Rationale for Method Selection: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement is typically performed in early drug discovery as a high-throughput screen.[7][8] It measures the concentration of a compound that precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO).[7][20] While rapid, kinetic solubility often overestimates the true solubility as it may reflect the solubility of an amorphous or metastable form.[20][21]
-
Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[8][21] It is a more accurate and relevant measure for pre-formulation and is typically determined using the shake-flask method.[22][23][24] This guide will focus on the determination of thermodynamic solubility.
Diagram 1: Isomerism in a Hypothetical 4-Aryl-3-methylpiperidin-4-ol
Caption: Relationship between geometric and stereoisomers for a model aryl-piperidinol.
3.2 Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[22][23][24]
Objective: To determine the equilibrium solubility of aryl-piperidinol isomers in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Aryl-piperidinol isomers (solid, crystalline material)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding)
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid aryl-piperidinol isomer to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure that the solution is in equilibrium with the most stable crystal form.[7][23]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[25]
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the aryl-piperidinol isomer of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered sample with the same solvent used for the calibration standards to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC method. A reverse-phase C18 column is often suitable for aryl-piperidinol compounds.[25][26][27]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the PBS buffer, accounting for the dilution factor.
-
3.3 Self-Validation and Controls:
-
Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial to confirm that a saturated solution was achieved.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured solubility does not change significantly between time points.
-
Solid-State Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by XRPD or DSC) to confirm that no phase transformation to a different polymorphic or solvated form has occurred during the experiment.[24]
Diagram 2: Workflow for Thermodynamic Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility assay.
Results and Discussion: A Comparative Analysis
To illustrate the expected differences in solubility, let's consider a hypothetical case study of cis and trans isomers of a model aryl-piperidinol compound.
Table 1: Comparative Thermodynamic Solubility of Aryl-Piperidinol Isomers in PBS (pH 7.4) at 25°C
| Isomer | Melting Point (°C) | Solubility (µg/mL) | Solubility (µM) |
| cis-Isomer | 152 | 85.6 | 284.2 |
| trans-Isomer | 189 | 12.3 | 40.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
4.1 Interpretation of Results
The data in Table 1 clearly demonstrates the significant impact of geometric isomerism on aqueous solubility.
-
The cis-isomer exhibits approximately 7-fold greater solubility than the trans-isomer. This is a commonly observed trend and can be attributed to the factors discussed in Section 2.0.[14][15][16][17]
-
The lower melting point of the cis-isomer suggests weaker intermolecular forces in its crystal lattice compared to the trans-isomer. This lower lattice energy requires less energy to overcome for dissolution, contributing to its higher solubility.
-
The higher melting point of the trans-isomer is indicative of a more stable and efficiently packed crystal lattice, which in turn leads to lower aqueous solubility.[12][18]
4.2 Implications for Drug Development
The observed differences in solubility have profound implications for the drug development process:
-
Candidate Selection: In early discovery, if both isomers show similar pharmacological activity, the more soluble cis-isomer would likely be prioritized for further development to mitigate potential bioavailability issues.
-
Formulation Strategies: If the less soluble but more active trans-isomer is selected, formulation scientists will need to employ solubility enhancement techniques, such as salt formation, co-solvents, or amorphous solid dispersions, to achieve adequate drug exposure.[28][29]
-
Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS, which classifies drugs based on their solubility and permeability.[20] A change in isomer could shift a compound from a more favorable BCS class (e.g., Class I) to a more challenging one (e.g., Class II), impacting the regulatory pathway.
Conclusion
The isomeric form of an aryl-piperidinol has a critical and often dramatic effect on its aqueous solubility. As demonstrated, geometric isomers can exhibit vastly different solubility profiles, primarily due to differences in molecular polarity, symmetry, and crystal lattice energy. It is imperative for researchers, scientists, and drug development professionals to conduct thorough comparative solubility studies early in the discovery and development process. The robust shake-flask method detailed in this guide provides a reliable means of obtaining thermodynamic solubility data. This information is not only fundamental to understanding the physicochemical properties of a drug candidate but is also essential for informed decision-making in lead optimization, candidate selection, and formulation development, ultimately increasing the probability of clinical success.
References
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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United States Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. A summary is available at Biorelevant. [Link]
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Wang, L., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Lee, J. H., et al. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Journal of Chemical & Engineering Data, 59(7), 2299–2305. [Link]
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Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Lee, J. H., et al. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Request PDF on ResearchGate. [Link]
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Chemistry Stack Exchange. (2016). Which isomers (cis or trans) are more water soluble?[Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
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ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Zhang, H., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783–5796. [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
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GeeksforGeeks. (2025). Difference Between Cis and Trans Isomers. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
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Hoelke, B., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. [Link]
-
Numerade. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?[Link]
-
Al-Hamidi, H., & Miller, D. A. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9690–9701. [Link]
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Al-Hamidi, H., & Miller, D. A. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC. [Link]
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Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. [Link]
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Burgey, C. S., et al. (2009). The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6379-6383. [Link]
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ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4833. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Executive Summary & Risk Classification[1][2]
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride is a pharmacologically active intermediate sharing the 4-arylpiperidine scaffold , a structural core common to mu-opioid receptor agonists (e.g., Pethidine, Loperamide) and neuroleptics (e.g., Haloperidol).
Due to the absence of specific toxicological endpoints for this exact salt form, scientific integrity dictates applying the Precautionary Principle. You must handle this compound as a Potent Pharmaceutical Intermediate (PPI) .
-
Default Control Band: OEB 3 (Occupational Exposure Band 3).
-
Target OEL (8h-TWA): 10 – 100 µg/m³ (Estimated).
-
Primary Hazard: Potential potent CNS activity (opioid-like effects) and respiratory sensitization.
Hazard Identification & Structure-Activity Relationship (SAR)
Unlike generic reagents, this molecule possesses specific structural alerts that dictate your safety strategy.
| Feature | Hazard Implication | Operational Response |
| Piperidine Core | Potential skin/eye irritant; high pH in solution (if free base). | Use pH-neutralizing decontamination agents. |
| 4-Aryl Substitution | CRITICAL: High affinity for CNS receptors (Opioid/NMDA). | Treat as Systemic Toxicant. Inhalation of dust is the highest risk vector. |
| HCl Salt Form | High water solubility; fine crystalline dust generation. | HEPA Filtration is mandatory. Static electricity may disperse particles. |
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling quantities >10 mg.
Respiratory Protection Logic
-
Why not a standard surgical mask? Surgical masks do not seal and offer zero protection against pharmacological dusts.
-
Why P100/HEPA? The particle size of milled HCl salts can range from 1–10 µm, which penetrates deep into the alveolar region. Only P100 filters capture 99.97% of these particles.
PPE Specifications Table
| Body Area | Minimum Requirement | Technical Specification | Rationale |
| Respiratory | PAPR or N95/P100 | NIOSH-approved P100 (US) or FFP3 (EU). | Prevents inhalation of potent bioactive dust. |
| Hands (Layer 1) | Nitrile (Inner) | 4-5 mil (0.10 mm), extended cuff. | Barrier against incidental contact. |
| Hands (Layer 2) | Nitrile (Outer) | 6-8 mil (0.15 mm), textured grip. | Mechanical strength; allows "double-gloving" removal technique. |
| Eyes | Safety Goggles | Indirect venting or non-vented. | Prevents dust entry; safety glasses are insufficient for powders. |
| Body | Tyvek® Lab Coat | Disposable, non-porous, elastic cuffs. | Prevents dust accumulation on street clothes. |
Operational Protocol: Safe Handling Workflow
Engineering Controls
Do not handle on an open bench.
-
Primary: Powder Containment Balance Enclosure (PCBE) or Class II Biosafety Cabinet.
-
Secondary: Fume hood with face velocity >100 fpm (only if PCBE unavailable and quantity <100 mg).
Step-by-Step Weighing & Transfer
-
Preparation:
-
Place a tack mat at the entrance of the weighing zone.
-
Pre-wet a lint-free wipe with 70% Isopropanol (IPA) and place it inside the hood.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. HCl salts are prone to static charge and "jumping."
-
-
Weighing:
-
Open the stock container only inside the enclosure.
-
Use a disposable spatula. Never reuse spatulas for potent compounds to prevent cross-contamination.
-
After weighing, wipe the exterior of the transfer vial with the pre-wet IPA wipe before removing it from the hood.
-
-
Solubilization (If applicable):
-
Add solvent (e.g., DMSO, Methanol) inside the hood.
-
Safety Check: Once in solution, the inhalation risk drops, but dermal absorption risk increases (solvent carrier effect). Maintain double gloves.
-
Visual Workflow: Gowning & Handling Logic
Figure 1: Sequential gowning and de-gowning procedure designed to minimize cross-contamination.
Disposal & Decontamination[1]
Decontamination Solution
The HCl salt is water-soluble, but the organic core requires a surfactant or organic co-solvent.
-
Recommended Decon Agent: 5% Surfactant (e.g., Contrad® 70) in water.
-
Alternative: 70% Ethanol (effective for cleaning, but less effective for degrading the compound).
Waste Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste (Gloves, wipes, boats) | Hazardous Chemical Waste | High-temperature incineration. |
| Liquid Waste (Mother liquors) | Solvent/Toxic Waste | Segregated solvent stream (Do not pour down drain). |
| Sharps (Needles, glass) | Biohazard/Chem Sharps | Rigid puncture-proof container. |
Emergency Response
Accidental Spills (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don full PPE (Double gloves, Tyvek, P100 respirator).
-
Contain: Cover spill with a damp paper towel (soaked in water/surfactant) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the damp material. Repeat with fresh wipes 3 times.
-
Verify: If available, use a UV light (many aryl-piperidines fluoresce) to check for residue.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. Monitor for signs of CNS depression (drowsiness, slowed breathing). Seek medical attention.
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.
References
-
PubChem. Piperidin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
-
SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Available at: [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
